1: Roselli M, Formica V, Cereda V, Jochems C, Richards J, Grenga I, Orlandi A, Ferroni P, Guadagni F, Schlom J. The association of clinical outcome and peripheral T-cell subsets in metastatic colorectal cancer patients receiving first-line FOLFIRI plus bevacizumab therapy. Oncoimmunology. 2016 May 19;5(7):e1188243. doi: 10.1080/2162402X.2016.1188243. eCollection 2016 Jul. PubMed PMID: 27622042; PubMed Central PMCID: PMC5006891.
2: Wettergren Y, Taflin H, Odin E, Kodeda K, Derwinger K. A pharmacokinetic and pharmacodynamic investigation of Modufolin® compared to Isovorin® after single dose intravenous administration to patients with colon cancer: a randomized study. Cancer Chemother Pharmacol. 2015 Jan;75(1):37-47. doi: 10.1007/s00280-014-2611-9. Epub 2014 Oct 24. PubMed PMID: 25342290; PubMed Central PMCID: PMC4281361.
3: Gellad WF, Choi P, Mizah M, Good CB, Kesselheim AS. Assessing the chiral switch: approval and use of single-enantiomer drugs, 2001 to 2011. Am J Manag Care. 2014 Mar 1;20(3):e90-7. PubMed PMID: 24773330.
4: Komatsu Y, Yoshino T, Yamazaki K, Yuki S, Machida N, Sasaki T, Hyodo I, Yachi Y, Onuma H, Ohtsu A. Phase 1 study of efatutazone, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer. Invest New Drugs. 2014 Jun;32(3):473-80. doi: 10.1007/s10637-013-0056-3. Epub 2013 Dec 15. PubMed PMID: 24337768; PubMed Central PMCID: PMC4045340.
5: Tabernero J, Garcia-Carbonero R, Cassidy J, Sobrero A, Van Cutsem E, Köhne CH, Tejpar S, Gladkov O, Davidenko I, Salazar R, Vladimirova L, Cheporov S, Burdaeva O, Rivera F, Samuel L, Bulavina I, Potter V, Chang YL, Lokker NA, O'Dwyer PJ. Sorafenib in combination with oxaliplatin, leucovorin, and fluorouracil (modified FOLFOX6) as first-line treatment of metastatic colorectal cancer: the RESPECT trial. Clin Cancer Res. 2013 May 1;19(9):2541-50. doi: 10.1158/1078-0432.CCR-13-0107. Epub 2013 Mar 26. PubMed PMID: 23532888.
6: Tsuji Y, Satoh T, Tsuji A, Muro K, Yoshida M, Nishina T, Nagase M, Komatsu Y, Kato T, Miyata Y, Mizutani N, Hashigaki S, Lechuga MJ, Denda T. First-line sunitinib plus FOLFIRI in Japanese patients with unresectable/metastatic colorectal cancer: a phase II study. Cancer Sci. 2012 Aug;103(8):1502-7. doi: 10.1111/j.1349-7006.2012.02320.x. Epub 2012 Jun 14. PubMed PMID: 22537162.
7: Labianca R, Sobrero A, Isa L, Cortesi E, Barni S, Nicolella D, Aglietta M, Lonardi S, Corsi D, Turci D, Beretta GD, Fornarini G, Dapretto E, Floriani I, Zaniboni A; Italian Group for the Study of Gastrointestinal Cancer-GISCAD. Intermittent versus continuous chemotherapy in advanced colorectal cancer: a randomised 'GISCAD' trial. Ann Oncol. 2011 May;22(5):1236-42. doi: 10.1093/annonc/mdq580. Epub 2010 Nov 15. PubMed PMID: 21078826.
8: Avallone A, Delrio P, Pecori B, Tatangelo F, Petrillo A, Scott N, Marone P, Aloi L, Sandomenico C, Lastoria S, Iaffaioli VR, Scala D, Iodice G, Budillon A, Comella P. Oxaliplatin plus dual inhibition of thymidilate synthase during preoperative pelvic radiotherapy for locally advanced rectal carcinoma: long-term outcome. Int J Radiat Oncol Biol Phys. 2011 Mar 1;79(3):670-6. doi: 10.1016/j.ijrobp.2009.12.007. Epub 2010 May 14. PubMed PMID: 20472346.
9: San Cristóbal J, Cearra I, Otero B, Martínez-Astorquiza T, Marín H, García-Alonso I. [Capillary blood flow as an index of the therapeutic effect of folinic acid in ischemia-reperfusion syndrome]. Rev Esp Enferm Dig. 2007 Jan;99(1):25-32. Spanish. PubMed PMID: 17295595.
10: Comella P, Massidda B, Palmeri S, Putzu C, De Rosa V, Izzo F, Fiore F, Casaretti R, Sandomenico C. Biweekly oxaliplatin plus irinotecan and folinic acid-modulated 5-fluorouracil: a phase II study in pretreated patients with metastatic colorectal cancer. Anticancer Drugs. 2006 Sep;17(8):985-92. PubMed PMID: 16940809.
11: Comella P, Massidda B, Filippelli G, Natale D, Farris A, Buzzi F, Tafuto S, Maiorino L, Palmeri S, De Lucia L, Mancarella S, Leo S, Roselli M, Lorusso V, De Cataldis G. Safety and efficacy of irinotecan plus high-dose leucovorin and intravenous bolus 5-fluorouracil for metastatic colorectal cancer: pooled analysis of two consecutive southern Italy cooperative oncology group trials. Clin Colorectal Cancer. 2005 Sep;5(3):203-10. PubMed PMID: 16197624.
12: Correale P, Fulfaro F, Marsili S, Cicero G, Bajardi E, Intrivici C, Vuolo G, Carli AF, Caraglia M, Del Prete S, Greco E, Gebbia N, Francini G. Gemcitabine (GEM) plus oxaliplatin, folinic acid, and 5-fluorouracil (FOLFOX-4) in patients with advanced gastric cancer. Cancer Chemother Pharmacol. 2005 Dec;56(6):563-8. Epub 2005 Jul 23. PubMed PMID: 16041610.
13: Comella P, Massidda B, Filippelli G, Palmeri S, Natale D, Farris A, De Vita F, Buzzi F, Tafuto S, Maiorino L, Mancarella S, Leo S, Lorusso V, De Lucia L, Roselli M. Oxaliplatin plus high-dose folinic acid and 5-fluorouracil i.v. bolus (OXAFAFU) versus irinotecan plus high-dose folinic acid and 5-fluorouracil i.v. bolus (IRIFAFU) in patients with metastatic colorectal carcinoma: a Southern Italy Cooperative Oncology Group phase III trial. Ann Oncol. 2005 Jun;16(6):878-86. Epub 2005 Apr 18. PubMed PMID: 15837702.
14: Correale P, Messinese S, Caraglia M, Marsili S, Piccolomini A, Petrioli R, Ceciarini F, Micheli L, Nencini C, Neri A, Vuolo G, Guarnieri A, Abbruzzese A, Prete SD, Giorgi G, Francini G. A novel biweekly multidrug regimen of gemcitabine, oxaliplatin, 5-fluorouracil (5-FU), and folinic acid (FA) in pretreated patients with advanced colorectal carcinoma. Br J Cancer. 2004 May 4;90(9):1710-4. PubMed PMID: 15150625; PubMed Central PMCID: PMC2409742.
15: Comella P, Crucitta E, De Vita F, De Lucia L, Farris A, Del Gaizo F, Palmeri S, Lannelli A, Mancarella S, Tafuto S, Maiorino L, Buzzi F, De Cataldis G; Associated Institutions of the Southern Italy Cooperative Oncology Group. Addition of either irinotecan or methotrexate to bolus 5-fluorouracil and high-dose folinic acid every 2 weeks in advanced colorectal carcinoma: a randomised study by the Southern Italy Cooperative Oncology Group. Ann Oncol. 2002 Jun;13(6):866-73. PubMed PMID: 12123331.
16: Comella P, Casaretti R, Crucitta E, De Vita F, Palmeri S, Avallone A, Orditura M, De Lucia L, Del Prete S, Catalano G, Lorusso V, Comella G. Oxaliplatin plus raltitrexed and leucovorin-modulated 5-fluorouracil i.v. bolus: a salvage regimen for colorectal cancer patients. Br J Cancer. 2002 Jun 17;86(12):1871-5. PubMed PMID: 12085178; PubMed Central PMCID: PMC2375419.
17: Mosconi S, Cascinu S, Zaniboni A, Catalano V, Giordani P, Beretta GD, Martignoni G, Pancera G, Baldelli AM, Poletti P, Curti C, Labianca R. The value of oxaliplatin in combination with continuous infusion +/- bolus 5-fluorouracil and levo-folinic acid in metastatic colorectal cancer progressing after 5FU-based chemotherapy: a GISCAD (Italian Group for the Study of Digestive Tract) cancer phase II trial. Tumori. 2000 Nov-Dec;86(6):465-9. PubMed PMID: 11218187.
18: Caponigro F, Comella P, Rivellini F, Avallone A, Budillon A, Di Gennaro E, Mozzillo N, Ionna F, De Rosa V, Manzione L, Comella G. Cisplatin, raltitrexed, levofolinic acid and 5-fluorouracil in locally advanced or metastatic squamous cell carcinoma of the head and neck: a phase I-II trial of the Southern Italy Cooperative Oncology Group (SICOG). Ann Oncol. 2000 May;11(5):575-80. PubMed PMID: 10907951.
19: Comella P, De Vita F, De Lucia L, Casaretti R, Avallone A, Orditura M, Rivellini F, Palmeri S, Catalano G, Comella G. Oxaliplatin and raltitrexed combined with leucovorin-modulated 5-fluorouracil i.v. bolus every two weeks: a dose finding study in advanced previously treated colorectal carcinoma. Southern Italy Cooperative Oncology Group. Ann Oncol. 2000 Apr;11(4):461-8. PubMed PMID: 10847467.
20: Comella P, Lorusso V, Casaretti R, De Lucia L, Cartení G, Manzione L, Mancarella S, De Lena M, Comella G. Concurrent modulation of 5-fluorouracil with methotrexate and L-leucovorin: an effective and moderately toxic regimen for the treatment of advanced colorectal carcinoma. A multicenter phase II study of the Southern Italy Cooperative Oncology Group. Tumori. 1999 Nov-Dec;85(6):465-72. PubMed PMID: 10774567.